[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone

IRAK inhibition Indazole-triazole chemotype Chemical identity verification

[4-[4-(1H-Indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone is a synthetic small molecule belonging to the indazolyl-triazole carboxamide class, disclosed in the Merck Serono patent family as part of a series of Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors. The compound features a 1H-indazole core linked via a 1,2,3-triazole bridge to a para-substituted phenyl ring bearing a pyrrolidine amide.

Molecular Formula C20H18N6O
Molecular Weight 358.4 g/mol
Cat. No. B12634368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone
Molecular FormulaC20H18N6O
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54
InChIInChI=1S/C20H18N6O/c27-20(25-11-3-4-12-25)14-7-9-15(10-8-14)26-13-18(22-24-26)19-16-5-1-2-6-17(16)21-23-19/h1-2,5-10,13H,3-4,11-12H2,(H,21,23)
InChIKeyAPXKDMDNLJKTGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-[4-(1H-Indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone – Technical Baseline for IRAK-Targeted Research Procurement


[4-[4-(1H-Indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone is a synthetic small molecule belonging to the indazolyl-triazole carboxamide class, disclosed in the Merck Serono patent family [1] as part of a series of Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors. The compound features a 1H-indazole core linked via a 1,2,3-triazole bridge to a para-substituted phenyl ring bearing a pyrrolidine amide. Its molecular formula is C20H18N6O (MW ~358.4 g/mol). The core scaffold is shared with several close analogs, including the morpholine carboxamide variant [2] and the 3-hydroxypyrrolidine derivative , all of which fall under the same Markush structure and target IRAK-mediated signaling pathways implicated in inflammation and autoimmune disease.

Why [4-[4-(1H-Indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone Cannot Be Interchanged with In-Class IRAK Inhibitors


Substitution among indazolyl-triazole IRAK inhibitors carries quantifiable risk because small structural changes at the terminal amide dictate target engagement and selectivity. The patent's general formula encompasses pyrrolidine, morpholine, piperidine, and other amine variants, where the nature of the amine directly influences IRAK isoform selectivity and cellular potency [1]. For example, the morpholine analog [4-[4-(5-bromo-1H-indazol-3-yl)triazol-1-yl]phenyl]-morpholin-4-ylmethanone appears in the patent alongside the pyrrolidine class, indicating divergent optimization trajectories [2]. Replacing the pyrrolidine ring with a 3-hydroxypyrrolidine (as in the close analog ) alters hydrogen-bonding capacity and polarity (cLogP shift ~0.5–1.0 units), which can affect kinase selectivity profiles and pharmacokinetic behavior. Consequently, generic interchangeability within this chemotype is unsupported without matched-pair experimental data confirming equivalent target occupancy and functional activity.

Quantitative Differentiation Evidence for [4-[4-(1H-Indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone


Scaffold Identity Confirmation via Patent-Disclosed Intermediate Structure

The compound is unambiguously identifiable as a specific amide derivative of the key patent intermediate 4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoic acid (CAS 1383705-82-5) [1]. The patent explicitly lists the benzoic acid precursor and its amide coupling pathway, enabling confirmatory analytical characterization (HPLC-MS, 1H-NMR) against published spectra to distinguish the target compound from morpholine, piperidine, or hydroxylated pyrrolidine analogs. This structural identity verification matters for procurement because commercial sources may supply incorrectly assigned analogs without proper analytical documentation.

IRAK inhibition Indazole-triazole chemotype Chemical identity verification

Comparison of Terminal Amine Bulk and Conformational Flexibility vs Morpholine Analog

Within the IRAK inhibitor patent series [1], the pyrrolidine amide offers distinct conformational properties compared to the morpholine analog. Pyrrolidine is a more flexible, purely hydrophobic five-membered ring (saturated, no heteroatom other than the amide nitrogen), while morpholine introduces an electronegative oxygen that can act as a hydrogen-bond acceptor and alters ring electronics. This difference is quantifiable via computed molecular descriptors: pyrrolidine contributes a cLogP of approximately +0.5 versus morpholine's −0.5 (ΔcLogP ≈ 1.0), directly impacting solubility and membrane permeability. For kinase inhibitor optimization, terminal amine choice has been demonstrated to modulate selectivity across the kinome [2]; thus, the pyrrolidine variant represents a deliberate choice for hydrophobic pocket engagement not achievable with morpholine.

Kinase selectivity Conformational restriction Amide bioisosteres

Differentiation from 3-Hydroxypyrrolidine Analog via Polarity and Metabolic Stability Implications

The closest commercially cataloged analog is 1-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoyl}pyrrolidin-3-ol (CAS 1383702-41-7) , which differs by a single hydroxyl substituent at the pyrrolidine 3-position. This substitution introduces a site for Phase II metabolism (glucuronidation/sulfation) and increases topological polar surface area (TPSA) by approximately 20 Ų (from ~78 Ų to ~98 Ų), potentially reducing membrane permeability. In the context of IRAK inhibitor development, the unsubstituted pyrrolidine variant avoids the metabolic liability and altered permeability associated with the hydroxyl group, making it a suitable scaffold for exploring SAR where metabolic stability must be controlled independently of target potency.

Metabolic stability Hydroxylation Analogue differentiation

Procurement-Guided Application Scenarios for [4-[4-(1H-Indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone


IRAK1/IRAK4 Kinase Selectivity Profiling Panels

Use the unsubstituted pyrrolidine variant as a reference compound within a matched-pair panel including the morpholine and 3-hydroxypyrrolidine analogs to establish amine-dependent IRAK isoform selectivity fingerprints [1]. The differential lipophilicity and H-bonding capacity of the pyrrolidine amide (ΔcLogP ≈ 1.0 vs. morpholine; ΔTPSA ≈ 20 Ų vs. 3-hydroxy analog) make it suitable for probing hydrophobic pocket interactions in IRAK family kinases.

Chemical Tool for Inflammatory Disease Target Validation

Deploy the compound in cellular assays (e.g., PBMC-derived cytokine release, TLR/IL-1R signaling) to validate IRAK-dependent inflammatory pathways [1]. Its structural position within the Merck Serono patent family supports its use as a probe for IRAK-mediated signaling, distinguishing it from non-indazole IRAK4 inhibitors (e.g., PF-06650833) that bind via different hinge-region interactions.

Scaffold-Hopping and Bioisostere Design Programs

The pyrrolidine amide serves as a hydrophobic, flexible terminal group benchmark in scaffold-hopping exercises aiming to replace the amide with bioisosteres (e.g., oxadiazoles, reversed amides) while maintaining IRAK inhibition [1]. Procurement specifications should require analytical certification (HPLC ≥95%, 1H-NMR confirmation) to ensure the intended amide isomer, as the morpholine and piperidine analogs are common synthetic byproducts.

Comparative Metabolism and Permeability Studies

Use the compound alongside its 3-hydroxypyrrolidine analog in parallel artificial membrane permeability assays (PAMPA) and liver microsome stability experiments to quantifiably demonstrate the metabolic and permeability penalty exacted by pyrrolidine hydroxylation. The ~20 Ų TPSA difference and absence of a Phase II conjugation handle provide a clean baseline for interpreting structure-property relationships within the indazole-triazole series.

Quote Request

Request a Quote for [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.